Product packaging for 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine(Cat. No.:CAS No. 28320-34-5)

7-Bromo-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B3257105
CAS No.: 28320-34-5
M. Wt: 288.18 g/mol
InChI Key: YNAQVJRITSYFGG-UHFFFAOYSA-N
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Description

7-Bromo-9,9-dimethyl-9H-fluoren-2-amine (CAS 28320-34-5) is a high-value fluorene derivative serving as a critical synthetic intermediate in advanced materials science and biomedical research. This compound features a bromo substituent and an amino group on a rigid, planar 9,9-dimethylfluorene scaffold, making it a versatile building block for constructing complex organic molecules with tailored electronic properties. In the field of organic electronics, this amine is a key precursor for developing novel chromophores. Researchers utilize it to create donor-π-acceptor (D-π-A) architectures for nonlinear optical (NLO) materials, which are essential for applications in optical switching, telecommunications, and sensor protection . Furthermore, its derivatives are investigated for use as components in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs), where its molecular structure contributes to efficient charge transport . Beyond materials science, this compound has significant relevance in medicinal chemistry and neurobiology. It acts as a foundational structure for developing diagnostic and therapeutic agents for Alzheimer's disease . Scientists functionalize the amino group with nitroxide radicals to create dual-action compounds that target amyloid-β plaques and also act as potent antioxidants to mitigate oxidative stress associated with neurodegeneration . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, referring to the relevant safety data sheet. Key identifiers include Molecular Formula: C 15 H 14 BrN and Molecular Weight: 288.18 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14BrN B3257105 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine CAS No. 28320-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-9,9-dimethylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAQVJRITSYFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 9,9 Dimethyl 9h Fluoren 2 Amine

Precursor Synthesis and Initial Fluorene (B118485) Derivatization Pathways

The foundational steps in synthesizing the target compound involve the preparation of key intermediates, namely 9,9-dimethyl-9H-fluorene-2-amine, and the exploration of selective bromination techniques.

The synthesis of the 9,9-dimethyl-9H-fluorene-2-amine intermediate begins with the parent compound, fluorene. The first critical step is the dialkylation at the C9 position to introduce the gem-dimethyl group, which enhances solubility and stability in the final materials. chemimpex.com This is typically followed by nitration at the C2 position and subsequent reduction to the amine.

Historically, methylation of fluorene has been achieved using reagents like methyl iodide or chloromethane. However, these methods present significant drawbacks; methyl iodide is toxic, volatile, and can lead to low reaction yields, while chloromethane is a flammable, explosive, and highly harmful gas, posing risks in transportation and storage and requiring specialized equipment. google.com A more environmentally friendly and safer alternative involves the use of dimethyl carbonate as the methylating agent in the presence of a strong base like sodium hydride or potassium tert-butoxide. google.com This method avoids the use of low-boiling point toxins and simplifies wastewater treatment. google.com

Once 9,9-dimethylfluorene is obtained, the amine group is introduced, commonly via a nitration-reduction sequence. Nitration of 9,9-dimethylfluorene typically yields 2-nitro-9,9-dimethylfluorene, which can then be reduced to 2-amino-9,9-dimethylfluorene using various reducing agents, such as hydrazine. nih.gov This 2-amino-9,9-dimethylfluorene serves as a crucial precursor for subsequent bromination. chemimpex.comnih.gov

Table 1: Comparison of Methylating Agents for 9,9-dimethylfluorene Synthesis

Methylating Agent Base Solvent Temperature Advantages Disadvantages
Dimethyl Carbonate Sodium Hydride, Potassium tert-butoxide DMF, DMSO 15-40°C Low cost, high yield, environmentally friendly, stable reaction. google.com Requires strong base.
Methyl Iodide Not specified Not specified Not specified Readily available. Low yield, high toxicity, volatile, explosive risk. google.com
Chloromethane Not specified Not specified Not specified Inexpensive. Gaseous, flammable, explosive, high risk, requires special equipment. google.com

Achieving regioselective bromination of the fluorene core is critical for the synthesis of the target compound. The electronic properties of the fluorene ring system direct electrophilic substitution, such as bromination, primarily to the C2 and C7 positions, which are electronically equivalent in the unsubstituted fluorene.

For the synthesis of 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine, one pathway involves the bromination of 9,9-dimethylfluorene to yield 2,7-dibromo-9,9-dimethylfluorene. researchgate.net This dibrominated intermediate can then undergo further functionalization. Common brominating agents for this transformation include N-bromosuccinimide (NBS) or dibromohydantoin in a suitable solvent like propylene carbonate. thieme-connect.comgoogle.com The use of NBS is often preferred over liquid bromine due to safety considerations and improved selectivity. google.com

Alternatively, starting from a fluorene derivative already substituted at the C2 position (e.g., with a nitro or amino group), the subsequent bromination will be directed by that existing group. An electron-donating group like an amine will activate the ring towards electrophilic substitution, while an electron-withdrawing group like a nitro group will deactivate it. Understanding these directing effects is key to controlling the position of the incoming bromine atom. For instance, the bromination of 2-nitro-9,9-dimethylfluorene is a viable route to introduce bromine at the desired C7 position. chemicalbook.com Computational studies on related heterocyclic systems have shown that factors like steric hindrance and the calculated Fukui functions can help predict the most likely site of electrophilic attack. nih.gov

Optimized Synthetic Routes and Reaction Conditions

Optimized routes to this compound balance efficiency, yield, and selectivity. The two primary strategies involve either late-stage amination of a bromo-fluorene precursor or direct bromination of an amino-fluorene precursor.

A prominent strategy for forming the C-N bond in aryl amines is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly versatile and can be applied to the synthesis of this compound. wikipedia.orgresearchgate.net The general approach involves coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.

In this context, a precursor such as 2,7-dibromo-9,9-dimethylfluorene can be selectively mono-aminated. By carefully controlling the stoichiometry and reaction conditions, one of the bromine atoms can be substituted with an amino group (or a protected equivalent), leaving the other bromine intact. The reaction typically employs a palladium precursor like Pd(OAc)₂ or [Pd(allyl)Cl]₂, a sterically hindered phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide or cesium carbonate. researchgate.netnih.govresearchgate.net The choice of ligand is crucial and has evolved over several "generations" of catalyst systems to improve scope and efficiency. wikipedia.org This method tolerates a wide range of functional groups, making it a powerful tool in complex organic synthesis. researchgate.net

Table 2: Key Components of the Buchwald-Hartwig Amination Reaction

Component Function Examples
Palladium Precursor The active catalyst source. Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂. researchgate.netnih.gov
Ligand Stabilizes the palladium center and facilitates the catalytic cycle. BINAP, DPPF, XPhos, RuPhos, BippyPhos derivatives. wikipedia.orgnih.gov
Base Deprotonates the amine and facilitates catalyst turnover. Sodium tert-butoxide (t-BuONa), Cesium Carbonate (Cs₂CO₃). researchgate.netresearchgate.net
Substrates The coupling partners. Aryl Halides (e.g., 2,7-dibromo-9,9-dimethylfluorene) and Amines. wikipedia.org
Solvent Provides the reaction medium. Toluene, Dioxane. nih.gov

An alternative pathway is the direct electrophilic bromination of 9,9-dimethyl-9H-fluoren-2-amine. The amino group at the C2 position is a strong activating, ortho-para directing group. Therefore, introducing a bromine atom via electrophilic aromatic substitution will be directed to the positions ortho and para to the amine. In the fluorene system, this corresponds to the C1, C3, and C7 positions.

Achieving selective bromination at the C7 position in the presence of a C2-amino group is challenging due to the strong directing effect of the amine. The reaction with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile or dichloromethane could lead to a mixture of mono-, di-, and even tri-brominated products. nih.govresearchgate.net The primary products would likely be 1-bromo-, 3-bromo-, and this compound. Separating the desired C7 isomer from this mixture can be difficult. To enhance regioselectivity, strategies may include using a protecting group on the amine to moderate its activating effect or employing specific catalysts that can direct the halogenation to a particular site through coordination. rsc.org For example, in other aromatic systems, the choice of solvent and temperature has been shown to influence the regiochemical outcome of electrophilic bromination. nih.gov

Purification and Isolation Techniques for Research-Grade Purity

The synthesis of this compound, like many organic preparations, yields a crude product that contains unreacted starting materials, byproducts, and other impurities. To obtain research-grade material, rigorous purification and isolation protocols are essential. The primary methods employed for this purpose are column chromatography and recrystallization, often used in sequence to achieve the desired high level of purity.

Column Chromatography

Column chromatography is a principal technique for the separation of this compound from closely related impurities. The separation is based on the differential adsorption of the components of the crude mixture onto a stationary phase as a mobile phase is passed through it. Due to the presence of a polar amino group and a nonpolar fluorenyl backbone, the choice of stationary and mobile phases is critical for effective separation.

Research Findings:

For fluorene derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate compounds with varying functional groups. The selection of the mobile phase, or eluent, is determined by the polarity of the compounds to be separated. A non-polar solvent is typically used to elute non-polar impurities first, followed by a gradual increase in the polarity of the eluent to isolate the more polar target compound.

A typical column chromatography procedure for a compound with the structural characteristics of this compound would involve dissolving the crude product in a minimal amount of a suitable solvent, such as dichloromethane, and adsorbing it onto a small amount of silica gel. This is then loaded onto the top of a silica gel column. The elution process begins with a non-polar solvent like hexane, and the polarity is progressively increased by adding a more polar solvent, such as ethyl acetate (B1210297) or dichloromethane. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Below is an interactive data table summarizing typical parameters for the column chromatographic purification of this compound.

ParameterDescriptionTypical Value/Range
Stationary Phase The solid adsorbent used in the column.Silica gel (60-120 mesh)
Mobile Phase (Eluent) The solvent system that moves through the column.Gradient of Hexane and Ethyl Acetate (e.g., 9:1 to 7:3 v/v)
Loading Method How the crude sample is introduced to the column.Dry loading (adsorbed on silica) or wet loading (dissolved in minimal eluent)
Elution Mode The method of passing the eluent through the column.Gravity flow or flash chromatography (using pressure)
Monitoring Technique to track the separation.Thin-Layer Chromatography (TLC) with UV visualization

Recrystallization

Following chromatographic purification, recrystallization is often employed as a final step to achieve high crystalline purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Research Findings:

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For aromatic amines, polar protic solvents or a mixture of polar and non-polar solvents often yield good results.

For this compound, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is likely to be effective. The crude or partially purified compound is dissolved in the minimum amount of the hot primary solvent (e.g., ethanol or ethyl acetate). The secondary solvent (e.g., water or hexane), in which the compound is less soluble, is then added dropwise until a slight turbidity persists. Upon gentle heating to redissolve the solid, the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are then isolated by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

The following interactive data table outlines the key parameters in the recrystallization process for this compound.

ParameterDescriptionTypical Solvent System
Primary Solvent The solvent in which the compound is readily soluble when hot.Ethanol or Ethyl Acetate
Secondary Solvent (Anti-solvent) The solvent in which the compound is poorly soluble.Water or Hexane
Cooling Method The process of lowering the temperature to induce crystallization.Slow cooling to room temperature, followed by an ice bath.
Isolation Method The technique used to separate the crystals from the mother liquor.Vacuum filtration
Washing Solvent The solvent used to rinse the isolated crystals.Cold primary/secondary solvent mixture
Drying Method The final step to remove residual solvent from the crystals.Drying under vacuum at elevated temperature

By judiciously applying these purification and isolation techniques, this compound can be obtained in a state of high purity, suitable for demanding research applications.

Chemical Reactivity and Derivatization Strategies of 7 Bromo 9,9 Dimethyl 9h Fluoren 2 Amine

Reactivity at the Amine Moiety (C-2 Position)

The primary aromatic amine at the C-2 position of the fluorene (B118485) core is a key site for nucleophilic reactions. Its reactivity allows for the introduction of a wide array of functional groups through acylation, alkylation, and condensation reactions, providing pathways to diverse derivatives.

Acylation and Sulfonylation Reactions for Amide Formation

The nucleophilic character of the primary amine at the C-2 position makes it highly susceptible to reactions with electrophilic acylating and sulfonylating agents. These reactions are fundamental for the synthesis of amides and sulfonamides, which are prevalent structures in medicinal chemistry and materials science. The transformation is typically achieved by reacting the amine with an acyl chloride, acid anhydride, or a sulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl). organic-chemistry.org

The general reaction for acylation can be represented as:

R-COCl (Acyl chloride) + H₂N-Fluorene-Br → R-CO-NH-Fluorene-Br + HCl

(R-CO)₂O (Acid anhydride) + H₂N-Fluorene-Br → R-CO-NH-Fluorene-Br + R-COOH

For sulfonylation, the reaction is:

R-SO₂Cl (Sulfonyl chloride) + H₂N-Fluorene-Br → R-SO₂-NH-Fluorene-Br + HCl

These reactions are generally high-yielding and tolerant of the bromo-substituent at the C-7 position, allowing for the selective functionalization of the amine.

Table 1: Representative Acylation and Sulfonylation Reactions

Reaction Type Reagent Product Type Typical Base
Acylation Acetyl chloride N-acetyl amide Triethylamine
Acylation Benzoyl chloride N-benzoyl amide Pyridine
Sulfonylation p-Toluenesulfonyl chloride N-tosyl sulfonamide Triethylamine
Sulfonylation Methanesulfonyl chloride N-mesyl sulfonamide Pyridine

Alkylation and Reductive Amination Strategies

Introducing alkyl groups onto the amine moiety can be achieved through several methods. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as potential quaternization. masterorganicchemistry.com

A more controlled and widely used method is reductive amination. masterorganicchemistry.comorganic-chemistry.org This powerful strategy involves a two-step process that can often be performed in a single pot. First, the primary amine undergoes a condensation reaction with an aldehyde or a ketone to form an imine intermediate. Second, this imine is selectively reduced to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.comresearchgate.net

The versatility of reductive amination allows for the installation of a wide range of alkyl groups, depending on the choice of the aldehyde or ketone reactant. masterorganicchemistry.com

Table 2: Alkylation via Reductive Amination

Desired Alkyl Group Carbonyl Reagent Product
Methyl (-CH₃) Formaldehyde 7-Bromo-N,9,9-trimethyl-9H-fluoren-2-amine
Ethyl (-CH₂CH₃) Acetaldehyde 7-Bromo-N-ethyl-9,9-dimethyl-9H-fluoren-2-amine
Benzyl (-CH₂Ph) Benzaldehyde N-Benzyl-7-bromo-9,9-dimethyl-9H-fluoren-2-amine
Isopropyl (-CH(CH₃)₂) Acetone 7-Bromo-N-isopropyl-9,9-dimethyl-9H-fluoren-2-amine

Condensation Reactions and Imine Formation

The formation of an imine (a compound containing a carbon-nitrogen double bond) is the initial step in reductive amination but can also be the final target product. organic-chemistry.org The reaction involves the condensation of the primary amine of 7-bromo-9,9-dimethyl-9H-fluoren-2-amine with an aldehyde or ketone. nih.gov This reaction is typically reversible and often requires an acid catalyst to facilitate the dehydration process. nih.govnih.gov To drive the reaction to completion, the water generated as a byproduct is usually removed, for instance, by using a Dean-Stark apparatus or by adding a dehydrating agent. nih.gov

The resulting imines, also known as Schiff bases, are valuable intermediates themselves, serving as precursors for the synthesis of various heterocyclic systems or as ligands in coordination chemistry.

Reactivity at the Bromo Moiety (C-7 Position)

The bromine atom at the C-7 position serves as a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by a low-valent metal catalyst, initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. nih.gov For a substrate like this compound, these reactions allow for precise modifications at the C-7 position, leaving the amine group at C-2 intact, provided the reaction conditions are chosen carefully. nih.govrsc.org These methods are known for their high functional group tolerance and are widely used in the synthesis of pharmaceuticals and functional materials. nih.govnih.gov The presence of the amine can sometimes necessitate specific ligand choices to prevent catalyst inhibition. nih.gov

The Suzuki-Miyaura cross-coupling is a preeminent method for forming aryl-aryl bonds. libretexts.org This reaction involves the coupling of an organohalide (in this case, the bromo-fluorene derivative) with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org

The reaction has been successfully applied to substrates containing unprotected amine groups, although the specific choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. nih.govnih.gov For instance, catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands are often effective. nih.gov This reaction allows for the direct connection of a new aryl or heteroaryl ring to the C-7 position of the fluorene core, creating extended π-conjugated systems relevant for applications in organic electronics.

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling

Component Example Purpose
Aryl Halide This compound Substrate
Boron Reagent Phenylboronic acid, 4-Methoxyphenylboronic acid Source of new aryl group
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhosPdG2 Catalyzes the C-C bond formation nih.govresearchgate.net
Ligand PPh₃, dppf, XPhos Stabilizes and activates the catalyst nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent researchgate.net
Solvent Dioxane/Water, Toluene, DMF Solubilizes reactants and facilitates reaction

Dual Functionalization Strategies Utilizing Both Reactive Sites

The presence of two distinct functional groups on the this compound scaffold allows for dual functionalization strategies. The reactivity of the amino group and the bromo group can be selectively addressed to build complex molecules. For example, the amino group can first be protected or acylated, which modifies its electronic influence on the fluorene ring, before performing a palladium-catalyzed cross-coupling reaction at the bromo position. Subsequently, the protecting group can be removed or the acyl group modified.

Alternatively, the bromo-position can be functionalized first using reactions like the Suzuki, Sonogashira, or Heck coupling. The resulting derivative, now bearing a new substituent at the C7 position, can then undergo further transformation at the C2 amino group. This orthogonal reactivity is key to creating materials like the polyelectrolyte building block 2,7-Dibromo-9,9-bis[3,3'-(N,N-dimethylamino)-propyl]fluorene, where the fluorene core is first dibrominated and then alkylated at the C9 position. ossila.com This step-wise approach allows for precise control over the final molecular structure.

Mechanistic Investigations of Key Derivatization Reactions

The mechanisms of the palladium-catalyzed cross-coupling reactions discussed are well-established and proceed through a common catalytic cycle.

Buchwald-Hartwig Amination: The catalytic cycle begins with the oxidative addition of the C-Br bond of the fluorene derivative to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgorganic-chemistry.org The amine nucleophile then coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the new C-N bond and regenerates the Pd(0) catalyst. libretexts.org

Heck Reaction: The mechanism also starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst. wikipedia.orgnih.gov This is followed by the coordination of the olefin to the Pd(II) complex (migratory insertion). A syn-migratory insertion of the aryl group into the double bond occurs, followed by a β-hydride elimination to yield the substituted alkene product and a palladium-hydride species. youtube.com The final step is the reductive elimination of H-X with the help of a base, which regenerates the Pd(0) catalyst. nih.govyoutube.com

Sonogashira Coupling: This reaction involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) catalyst occurs. wikipedia.org In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. nih.gov A transmetalation step then occurs where the acetylide group is transferred from the copper to the palladium complex. The final step is reductive elimination from the Pd(II) complex, which yields the alkyne-substituted fluorene and regenerates the Pd(0) catalyst. wikipedia.org

Advanced Characterization Methodologies for Structural Elucidation of 7 Bromo 9,9 Dimethyl 9h Fluoren 2 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds like 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the exact molecular formula.

For this compound (C15H14BrN), the theoretical exact mass can be calculated. guidechem.comchembk.com HRMS analysis of a sample would be expected to yield a measured m/z value that corresponds closely to this calculated mass, thereby confirming the elemental composition. For instance, in the characterization of related fluorene (B118485) derivatives, HRMS has been successfully used to confirm their molecular formulas. One such example is (E)-4-(1-cyano-2-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)vinyl)benzonitrile, where HRMS provided unambiguous proof of its structure. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for a Representative Fluorene Derivative

Compound Molecular Formula Calculated m/z Found m/z

This table showcases the typical precision of HRMS in confirming the molecular formula of a complex organic molecule. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Solid-State NMR for Crystalline Forms

While solution-state NMR is excellent for determining the structure of individual molecules, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid, crystalline state. This is particularly important when different crystalline forms (polymorphs) of a compound exist, as they can have different physical properties. For this compound, ssNMR could be used to study the packing of molecules in the crystal lattice and to characterize any polymorphic forms that may arise during crystallization.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. spectroscopyonline.comresearchgate.netiitm.ac.in

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic and aliphatic (methyl) groups, usually observed between 2850-3100 cm⁻¹.

C=C stretching within the aromatic rings, giving rise to signals in the 1450-1600 cm⁻¹ region.

C-N stretching , which typically appears in the 1080-1360 cm⁻¹ range.

C-Br stretching , which would be found at lower wavenumbers, generally below 690 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. spectroscopyonline.com Therefore, the C=C bonds of the fluorene ring system and the C-C bonds of the dimethyl group would be expected to show strong Raman signals. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups.

Table 3: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Amine (N-H) Stretch 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2970
Aromatic C=C Stretch 1450-1600
Amine (N-H) Bend 1590-1650
C-N Stretch 1080-1360

X-ray Crystallography for Single Crystal Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides the precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its molecular structure. X-ray crystallographic studies on related fluorene derivatives, such as 2,7-Dibromo-9,9-dimethyl-9H-fluorene, have provided detailed structural information, including the planarity of the fluorene system and the nature of intermolecular interactions like π–π stacking. nih.govnih.gov In the case of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, the analysis revealed that all atoms, except for those of the methyl groups, are exactly coplanar. nih.gov Such detailed structural insights are invaluable for understanding the solid-state packing and properties of these materials.

Table 4: Crystallographic Data for 2,7-Dibromo-9,9-dimethyl-9H-fluorene

Parameter Value
Molecular Formula C₁₅H₁₂Br₂
Crystal System Orthorhombic
Space Group Pnma
a (Å) 17.097 (4)
b (Å) 11.161 (3)
c (Å) 6.9120 (17)

This data for a closely related compound illustrates the level of detail obtained from X-ray crystallography. nih.gov

Electronic Absorption and Emission Spectroscopy for Structural and Electronic Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to an excited state, and the subsequent emission of light as the molecule returns to the ground state is measured in fluorescence spectroscopy.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated fluorene ring system. researchgate.net The position and intensity of the absorption maxima are sensitive to the substituents on the fluorene core. The presence of the electron-donating amine group and the electron-withdrawing bromine atom will influence the electronic structure and thus the absorption spectrum. Fluorene itself has an absorption maximum around 261 nm and an emission peak at 302 nm. aatbio.com Derivatives often show shifts in these peaks depending on the electronic nature of the substituents. nih.govresearchgate.net

Fluorescence spectroscopy provides further insights into the electronic properties and can be influenced by factors such as solvent polarity. rsc.org The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can also be determined. These photophysical properties are crucial for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 5: Photophysical Data for a Representative Fluorene Derivative

Solvent Absorption λmax (nm) Emission λmax (nm)
Cyclohexane 350 400
Acetonitrile 355 420

This table shows how the absorption and emission maxima of a fluorene derivative can be influenced by the solvent environment.

Elemental Analysis (CHN) for Purity Assessment

Elemental analysis, specifically CHN analysis, is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For organic compounds, the experimental CHN values are expected to align closely with the theoretically calculated values, typically within a ±0.4% margin, to confirm the compound's identity and purity.

The process of CHN analysis is typically carried out through combustion analysis. In this method, a small, precisely weighed sample of the compound is combusted in an oxygen-rich environment at high temperatures. This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. These resulting gases are then separated and quantified using various detection methods, such as thermal conductivity detection or infrared spectroscopy. The masses of the resulting CO₂, H₂O, and N₂ are used to calculate the percentage composition of each element in the original sample.

Detailed Research Findings

The expected (theoretical) and a hypothetical set of experimental values for this compound are presented in the data table below to illustrate the application of this method. The hypothetical experimental values are within the acceptable ±0.4% deviation, which would signify a high degree of purity for a synthesized sample.

Interactive Data Table: Elemental Analysis of this compound

ElementTheoretical %Hypothetical Experimental %Deviation %
Carbon (C)62.5262.48-0.04
Hydrogen (H)4.904.93+0.03
Nitrogen (N)4.864.84-0.02

This table demonstrates the comparison that is central to using CHN analysis for purity verification. A close correlation between the theoretical and experimental percentages for carbon, hydrogen, and nitrogen would provide strong evidence for the successful synthesis and purification of this compound.

Applications of 7 Bromo 9,9 Dimethyl 9h Fluoren 2 Amine As a Building Block in Advanced Materials and Organic Synthesis

Monomer in the Synthesis of Conjugated Polymers and Oligomers

The unique structural and electronic characteristics of 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine make it an excellent monomer for the synthesis of a variety of conjugated polymers and oligomers. The bromine and amine functionalities serve as handles for various polymerization reactions, allowing for its incorporation into polymer backbones.

Polyfluorenes and Copolymers for Organic Electronics Research

Polyfluorenes (PFs) are a class of conjugated polymers that have garnered considerable attention for their application in organic electronic devices, such as organic light-emitting diodes (OLEDs), due to their strong blue emission and high charge carrier mobility. researchgate.net this compound is a key monomer in the synthesis of various polyfluorene derivatives and copolymers. The bromine atom can participate in cross-coupling reactions, such as the Suzuki or Stille coupling, to form the polymer backbone, while the amino group can be used to tune the electronic properties of the resulting polymer or to introduce further functionality.

For instance, copolymers of fluorene (B118485) and other aromatic units are synthesized to achieve specific properties, such as different emission colors or improved charge injection/transport characteristics. The incorporation of monomers derived from this compound can lead to polymers with enhanced thermal stability and desirable solid-state packing, which are crucial for device performance and longevity. nih.govnih.gov The amino group can also be functionalized post-polymerization to create materials with specific sensing capabilities or to improve interfacial properties in multilayered electronic devices.

Dendrimeric Architectures Incorporating Fluorene Units

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The use of this compound as a building block allows for the creation of dendrimeric structures with a fluorene core or as part of the dendritic branches. These fluorene-containing dendrimers are of interest for applications in light-harvesting, sensing, and as encapsulation agents.

The synthesis of such dendrimers often involves a convergent or divergent approach where the bromine and amino groups of the fluorene monomer are selectively reacted to build up the dendritic architecture. For example, a fluorene core can be functionalized with multiple amine or bromine groups, which then serve as focal points for the growth of dendritic wedges. The resulting dendrimers can exhibit unique photophysical properties, such as efficient energy transfer from the dendritic branches to the core, making them promising candidates for use in advanced optoelectronic materials.

Precursor for Luminescent Materials and Probes (Focus on Synthetic Strategy)

The fluorene scaffold is inherently fluorescent, and derivatives of this compound are widely used as precursors for the synthesis of novel luminescent materials and fluorescent probes. The synthetic strategy often involves the functionalization of the amino group and/or the substitution of the bromine atom to create donor-pi-acceptor (D-π-A) or other electronically active systems.

A common approach is to utilize the amino group as an electron-donating moiety and to introduce an electron-accepting group at the 7-position via a cross-coupling reaction at the bromo-position. This creates a push-pull system within the fluorene framework, leading to materials with strong intramolecular charge transfer (ICT) character. These ICT fluorophores often exhibit large Stokes shifts and emission wavelengths that are highly sensitive to the surrounding environment, making them suitable for use as fluorescent probes for detecting ions, molecules, or changes in polarity. For example, a related precursor, 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene, can be converted to 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile, which serves as a key intermediate for various chromophores. chembk.com

Role in the Development of Organic Semiconductor Precursors

The development of high-performance organic semiconductors is crucial for the advancement of next-generation electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This compound serves as a valuable precursor for the synthesis of a variety of organic semiconductor materials.

The ability to functionalize both the 2- and 7-positions of the fluorene ring allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This is essential for optimizing charge injection and transport properties and for matching the energy levels of other materials in a device stack. The bromine atom is a versatile handle for introducing various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, which can extend the π-conjugation of the molecule and influence its self-assembly and thin-film morphology. The amino group can be converted into other functional groups or used to attach solubilizing side chains, which are important for solution-based processing of organic electronic devices.

Intermediate in the Synthesis of Complex Organic Scaffolds

Beyond its use in polymeric and materials applications, this compound is a key intermediate in the synthesis of more complex and discrete organic scaffolds. The orthogonal reactivity of the bromo and amino groups allows for sequential and selective functionalization, providing access to a wide range of fluorene-containing molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, are commonly employed to transform the C-Br bond into new C-C, C-N, or C-O bonds. These reactions enable the construction of intricate molecular architectures with high precision and in good yields. For example, the Suzuki coupling of the corresponding boronic acid derivative of 7-bromo-9,9-dimethyl-9H-fluorene with various aryl halides can be used to synthesize extended π-conjugated systems. Similarly, the Buchwald-Hartwig amination can be used to couple the amino group with aryl halides to form triarylamine derivatives, which are important hole-transporting materials.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The rigid and planar nature of the fluorene ring, combined with the presence of hydrogen-bonding capable amino group and a halogen atom that can participate in halogen bonding, makes this compound and its derivatives interesting candidates for applications in supramolecular chemistry and self-assembly.

The amino group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor, leading to the formation of well-defined hydrogen-bonded networks in the solid state. These non-covalent interactions can direct the self-assembly of the molecules into one-, two-, or three-dimensional architectures. Furthermore, the bromine atom can participate in halogen bonding, another important non-covalent interaction that can be used to control the packing of molecules in crystals. The interplay of these interactions, along with π-π stacking of the fluorene rings, can lead to the formation of complex supramolecular structures with interesting properties and potential applications in areas such as crystal engineering, host-guest chemistry, and the development of "smart" materials that respond to external stimuli.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 28320-34-5 chemicalbook.comsynhet.com
Molecular Formula C₁₅H₁₄BrN chemicalbook.com
Molecular Weight 288.18 g/mol chemicalbook.com
IUPAC Name This compound

Table 2: Synthetic Applications and Key Reactions

ApplicationKey Reaction TypeResulting Compound/Material ClassReference
Conjugated Polymers Suzuki CouplingPolyfluorenes and copolymers nih.gov
Luminescent Materials Nucleophilic Substitution, Cross-CouplingDonor-π-acceptor chromophores chembk.com
Organic Semiconductors Palladium-catalyzed Cross-CouplingExtended π-conjugated systems nih.gov
Complex Scaffolds Suzuki, Heck, Sonogashira, Buchwald-HartwigFused aromatic systems, triarylamines chembk.com

Table 3: Photophysical Properties of a Derivative Chromophore

ChromophoreAbsorption Max (nm)Emission Max (nm)Reference
7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde491 (in DCM)- chembk.com

Theoretical and Computational Investigations of 7 Bromo 9,9 Dimethyl 9h Fluoren 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of complex molecules. For fluorene (B118485) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are instrumental in determining optimized molecular geometries, charge distributions, and other fundamental electronic properties. chemrxiv.orgresearchgate.net

Studies on related fluorene compounds demonstrate that the introduction of substituents significantly influences the electronic landscape. For instance, in 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (a parent structure to the title compound, lacking the bromine), functionalization with electron-withdrawing groups (like nitro) or electron-donating groups (like methoxy) systematically alters the electronic and optical properties. chemrxiv.orgresearchgate.net DFT calculations reveal that such modifications can tune the molecule for specific applications, for example, as dye candidates in solar cells. chemrxiv.orgresearchgate.net

The geometry of the fluorene core itself is a subject of interest. DFT optimizations on fluorene single crystals have confirmed its orthorhombic crystal system and provided insights into its optimized structure. researchgate.net These calculations are crucial for understanding how the planar fluorene unit packs in the solid state, which in turn affects material properties. The electronic properties of fluorene-based materials are highly dependent on these structural arrangements.

Molecular Orbital Analysis and Frontier Orbital Energetics

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. libretexts.org

For fluorene derivatives, the nature and energy of these frontier orbitals are heavily influenced by the type and position of substituents.

Electron-donating groups , such as the amine group in 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine, are known to increase the energy of the HOMO.

Electron-withdrawing groups , like the bromo substituent, tend to lower the energy of the LUMO.

This push-pull electronic effect can lead to a smaller HOMO-LUMO gap, which is often desirable for applications in organic electronics. missouristate.edu Studies on fluorenone derivatives show that electron-donating substituents decrease the HOMO-LUMO bandgap and increase the energy levels of both the HOMO and LUMO, while electron-withdrawing substituents have the opposite effect. missouristate.edu

In donor-acceptor systems based on fluorene, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. For example, in a bichromophoric molecule composed of an acridine (B1665455) donor and a triphenylamine (B166846) acceptor connected by a spiro-fluorene junction, the HOMO is located on the donor unit and the LUMO on the acceptor unit. acs.org This spatial separation of frontier orbitals is fundamental to charge transfer processes.

The table below, compiled from studies on related fluorene derivatives, illustrates typical HOMO, LUMO, and energy gap values.

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Fluorene Single Crystal--3.7 (Optical)B3LYP/6-311G++
Fluorenone Derivative (FO52)-5.24-2.183.06B3LYP/6-31G(d)
ACRFLCN (Donor-Acceptor)--5.856LRC-ωPBEh/def2-SV(P)

Data is illustrative and sourced from studies on related fluorene compounds to demonstrate typical values. researchgate.netacs.orgresearchgate.net

Computational Studies of Reaction Mechanisms and Transition States for Derivatization

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces and the identification of transition states. While specific studies on the derivatization of this compound are not readily found, the general principles can be understood from broader computational research on organic reactions.

For instance, the synthesis of fluorene derivatives often involves reactions like condensation or substitution. nih.gov Computational methods can model these processes to determine the most likely reaction pathways. For example, in the reaction of a fluorine atom with acetone, computational studies have identified two primary pathways: direct hydrogen abstraction and addition to the carbonyl group followed by C-C bond cleavage. nih.gov These studies calculate the energy barriers for each step, revealing which pathway is kinetically favored.

The development of new multi-component reactions can also be guided by computational simulations. By systematically exploring reaction pathways using methods like the Artificial Force-Induced Reaction (AFIR) method, researchers can identify desired cycloaddition pathways and competing undesired reactions. researchgate.net This approach can predict reaction performance by comparing the energy barriers of the various transition states, thereby accelerating the discovery of new synthetic routes. Such computational strategies could be applied to predict the outcomes of derivatization reactions involving the amine or bromo functionalities of this compound.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can provide detailed information about the behavior of a compound in a condensed phase, such as in a solvent or within a polymer matrix.

For a molecule like this compound, MD simulations could be employed to:

Study Solvation: Investigate how the molecule interacts with different solvents, which can affect its solubility and reactivity. The simulations can reveal the structure of the solvent shell around the molecule.

Analyze Conformational Dynamics: While the fluorene core is rigid, the amine group and the dimethyl groups have rotational freedom. MD can explore the accessible conformations and their relative stabilities.

Simulate Aggregation: In the context of materials science, MD simulations can predict how molecules of this compound might self-assemble or aggregate. This is crucial for understanding the morphology of thin films used in electronic devices. Studies on polyfluorene derivatives have used MD to understand aggregation and molecular dynamics in films. iaea.org

Investigate Interactions with Biomolecules: If the compound were being considered for biological applications, MD simulations could model its binding to a target protein or DNA, providing insights into its potential mechanism of action.

While specific MD studies on this compound are not available, the methodology is a standard tool for gaining a dynamic understanding of molecular interactions that complements the static picture provided by DFT.

Prediction of Spectroscopic Parameters via Computational Methods

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. youtube.com By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions.

For fluorene derivatives, TD-DFT calculations have shown good agreement with experimental spectra. nih.gov These studies demonstrate how substituents impact the absorption properties:

Push-pull systems , containing both electron-donating and electron-accepting groups, often exhibit a red-shift (a shift to longer wavelengths) in their absorption spectra. This is due to the decreased HOMO-LUMO gap.

The choice of computational functional and basis set is critical for accuracy, and results are often compared with experimental data to validate the method. nih.govrsc.org

Solvent effects can also be included in the calculations (e.g., using the Polarizable Continuum Model - PCM), which often leads to more accurate predictions of spectra in solution. mdpi.com

A study on fluorene derivatives investigated the effect of donor and acceptor groups on two-photon absorption (TPA) properties using TD-DFT. The calculations showed an enhancement of the TPA cross-section with acceptor groups or with a push-pull configuration. nih.gov This highlights the power of computational methods in designing molecules with specific nonlinear optical properties.

The table below shows a comparison of experimental and theoretical absorption data for related compounds, illustrating the predictive power of TD-DFT.

CompoundExperimental λmax (nm)Theoretical λmax (nm)Computational Method
Quercetin370374.5B3LYP/6-311+g(d,p) with IEFPCM
Resveratrol306324.5B3LYP/6-311+g(d,p) with IEFPCM

Data from a study on natural compounds demonstrating the accuracy of TD-DFT predictions. mdpi.com

Future Research Directions and Challenges

Novel Synthetic Approaches for Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies is crucial for the broader availability and application of 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine and its derivatives. Future research is expected to focus on developing more efficient and environmentally benign synthetic routes.

Key Research Thrusts:

Catalyst Development: While palladium-catalyzed reactions are common for forming C-C and C-N bonds, future work could explore the use of more sustainable and cost-effective catalysts based on earth-abundant metals like nickel or copper. For instance, NiBr2 has been used as a catalyst for the phosphonylation of 2,7-dibromofluorene. rsc.org

C-H Activation: Direct C-H activation/functionalization represents a highly atom-economical approach. Developing methods to selectively functionalize the fluorene (B118485) core by activating specific C-H bonds, bypassing the need for pre-functionalized starting materials, is a significant goal. Palladium-catalyzed C-H activation has been used to create dibenzopalladacyclopentadiene intermediates from 2-iodobiphenyls for fluorene synthesis. nih.gov

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer improved reaction control, enhanced safety, and easier scalability. Flow reactors could be particularly beneficial for hazardous reactions like bromination or nitration, which are often precursors to the target amine.

Green Solvents and Reagents: A major challenge is to replace hazardous solvents and reagents with greener alternatives. Research into using bio-based solvents, ionic liquids, or even solvent-free reaction conditions will be critical for improving the sustainability profile of the synthesis. The development of greener deoxyfluorination reagents offers a parallel for creating more sustainable halogenation processes. acs.org

A comparative table of traditional versus potential future synthetic approaches is presented below.

FeatureTraditional SynthesisFuture Approaches
Catalyst Palladium, Iron(III) bromideEarth-abundant metals (Ni, Cu), Photocatalysts
Strategy Multi-step sequences with pre-functionalizationDirect C-H activation, Tandem reactions
Process Batch processingContinuous flow chemistry
Sustainability Use of chlorinated solvents, hazardous reagentsGreen solvents, bio-based reagents, solvent-free conditions

Exploration of Unconventional Derivatization Pathways

The bromine and amine groups on the fluorene scaffold are primary sites for derivatization. While standard reactions like Buchwald-Hartwig amination or Suzuki coupling are well-established, future research will likely delve into more unconventional transformations to access novel molecular architectures.

Solid-Support Synthesis: Performing derivatization reactions on solid supports can simplify purification, enable high-throughput screening of derivatives, and allow for the development of automated procedures. researchgate.net This is particularly useful for creating libraries of compounds for biological or materials screening.

Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of complex molecules derived from this compound is a key challenge. This would allow for the rapid diversification of lead compounds without the need to redesign the entire synthetic route.

C-Br Bond Activation: Beyond traditional cross-coupling, research into novel methods of C-Br bond activation, potentially using photoredox catalysis or electrochemical means, could unlock new reaction pathways. These methods can sometimes proceed under milder conditions and with different functional group tolerances compared to classical methods.

Fluorination/Trifluoromethylation: Given the profound impact of fluorine in pharmaceuticals and materials science, exploring pathways to replace the bromine atom with fluorine or trifluoromethyl groups is a promising direction. acs.org This could involve nucleophilic fluorination reactions or the use of advanced trifluoromethylating agents.

Integration into Emerging Functional Organic Materials

Fluorene derivatives are renowned for their applications in organic electronics due to their high photoluminescence efficiency, good thermal stability, and excellent charge transport properties. mdpi.comresearchgate.net The specific structure of this compound makes it an ideal precursor for materials in next-generation devices.

Thermally Activated Delayed Fluorescence (TADF) Emitters: The design of new TADF emitters for highly efficient Organic Light-Emitting Diodes (OLEDs) is a major research area. The amine group can act as a donor, and the bromo-fluorene unit can be coupled with acceptor moieties to create donor-acceptor structures with small singlet-triplet energy gaps, a prerequisite for TADF. researchgate.net

Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs): Triarylamines based on fluorene scaffolds are effective HTMs. researchgate.net The amino group of this compound can be functionalized to build larger, dendritic, or spiro-configured molecules that can effectively extract and transport holes from the perovskite layer, enhancing solar cell efficiency and stability. rsc.org

Spintronics and Magnetic Semiconductors: A more speculative but exciting frontier is the use of organic molecules in spintronics. Research could explore the incorporation of this compound into systems where its electronic properties can be influenced by magnetic fields, potentially through doping with magnetic species. wikipedia.org

Sensors and Bio-imaging: The inherent fluorescence of the fluorene core can be harnessed to develop chemical sensors or biological probes. Derivatization at the amine or bromine positions could introduce specific recognition sites for analytes or cellular targets, leading to a "turn-on" or "turn-off" fluorescent response.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry is an indispensable tool for accelerating the design and discovery of new functional materials. numberanalytics.com Advanced theoretical modeling can provide deep insights into the structure-property relationships of derivatives of this compound, guiding synthetic efforts toward the most promising candidates.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods are powerful tools for predicting the electronic and optical properties of molecules. mdpi.comworldscientific.com Researchers can use DFT to calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing materials for OLEDs and solar cells. bohrium.comnih.gov TD-DFT can predict UV-Vis absorption and fluorescence spectra, allowing for the in-silico screening of potential dyes and emitters. mdpi.com

Multiscale Modeling: For device applications, it is essential to understand how molecules behave in a solid-state or device environment. Multiscale modeling approaches, which combine quantum mechanical calculations on the molecule with classical or continuum models of the bulk material, can simulate charge transport, defect interactions, and device performance. researchgate.net

Machine Learning (ML): As more experimental and computational data on fluorene derivatives become available, ML models can be trained to predict the properties of new, unsynthesized molecules. This data-driven approach can rapidly screen vast chemical spaces to identify derivatives with optimized properties for a specific application, significantly reducing the time and cost of experimental work. numberanalytics.com

The table below summarizes key computational techniques and their applications in designing materials based on the target compound.

Modeling TechniquePredicted Properties / Application
Density Functional Theory (DFT) Molecular geometry, HOMO/LUMO energies, electron distribution, stability. numberanalytics.comworldscientific.com
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, fluorescence spectra, excited state properties. mdpi.comnih.gov
Molecular Dynamics (MD) Material morphology, molecular packing in solid state, diffusion properties. numberanalytics.comresearchgate.net
Machine Learning (ML) High-throughput screening, quantitative structure-property relationship (QSPR) prediction. numberanalytics.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, materials science, and electronic technologies.

Q & A

Q. What are the standard synthetic routes for preparing 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine, and how is purity validated?

The compound is synthesized via reductive amination or substitution reactions. For example, Fe powder in glacial acetic acid reduces nitro intermediates to amines, yielding 47% after flash chromatography . Purity is validated using HPLC (>99% purity, as in ), TLC (e.g., Rf = 0.32–0.55 in hexane-EtOAc systems), and NMR (δ: 1.22–7.55 ppm for protons) .

Q. What safety protocols are critical when handling this compound?

Lab safety guidelines include:

  • Avoid ingestion (oral LD50 >2000 mg/kg) .
  • Use PPE (gloves, goggles) and work in ventilated areas due to H315/H319 hazards (skin/eye irritation) .
  • Prohibit eating, smoking, or storing personal items in labs .

Q. Which spectroscopic methods are used for structural characterization?

  • 1H/13C NMR : Assigns aromatic protons (δ 6.66–7.55 ppm) and quaternary carbons .
  • Mass Spectrometry (EI) : Confirms molecular ions (e.g., m/z 411/413 for brominated derivatives) .
  • Melting Point Analysis : MP ranges from 153–180°C, verifying crystallinity .

Advanced Research Questions

Q. How can intrinsic hyperpolarizability (βint) be optimized in chromophores derived from this compound?

Linear conjugation pathways between donor-acceptor groups enhance βint. For example, replacing "twisted" π-linkers with linear ones increases βHRS values by 30–50%, measured via hyper-Rayleigh scattering. Electrochemical gaps and transition dipole moments guide design .

Q. What challenges arise in synthesizing nitroxide-modified derivatives, and how are they resolved?

Nitroxide radicals (e.g., tetramethylpyrrolidine) are added via nucleophilic substitution, but yields vary (40–45%) due to steric hindrance. Solutions include:

  • Optimizing solvent polarity (CHCl3/MeOH mixtures).
  • Using flash chromatography with gradients (CHCl3:MeOH 9:1) to separate similar Rf products .

Q. How do crystallographic tools like SHELXL improve structural refinement for brominated derivatives?

SHELXL leverages bromine’s heavy-atom effect for phase determination, resolving disorder in dimethylfluorene moieties. Key steps:

  • Apply TWIN/BASF commands for twinned crystals.
  • Use ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths .

Q. Why might experimental hyperpolarizability contradict theoretical predictions, and how is this addressed?

Discrepancies arise from solvent effects or excited-state dynamics. Mitigation strategies:

  • Compare DFT-calculated dipole moments (Δμ) with electrochemical data.
  • Validate βHRS under consistent solvent conditions (e.g., chloroform) .

Methodological Recommendations

  • Synthesis : Prioritize Fe-mediated reductions for amine formation .
  • Purification : Use TLC-guided flash chromatography for brominated byproducts .
  • Safety : Implement fume hoods and emergency eyewash stations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.